molecular formula C11H17N3 B2869228 1-(6-Methylpyrazin-2-yl)azepane CAS No. 2123467-24-1

1-(6-Methylpyrazin-2-yl)azepane

Cat. No. B2869228
M. Wt: 191.278
InChI Key: BSFKIRZWCYKROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Methylpyrazin-2-yl)azepane” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a stepwise conjugation of biologically active A-azepanobetulin and A-azepanouvaol with succinic anhydride and propargylamine, followed by a copper-catalyzed Mannich reaction, afforded new hybrid compounds containing an N-methylpiperazine fragment .

Scientific Research Applications

Azepanium Ionic Liquids

Azepane has been utilized as a starting material to synthesize a new family of room temperature ionic liquids, offering potential in mitigating waste from the polyamide industry through useful transformations. These azepanium salts exhibit wide electrochemical windows, promising as safer alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).

Enantioselective Synthesis

In the realm of drug discovery, azepane derivatives have been highlighted for enantioselective synthesis. A method for the enantioselective α-C–H coupling of amines, including azepanes, was developed, offering a significant advancement in the synthesis of bioactive compounds with high enantioselectivity and exclusive regioselectivity (Jain et al., 2016).

Glycosidase Inhibitors

Azepane derivatives have been synthesized from d-(+)-glucurono-γ-lactone, showcasing potential as glycosidase inhibitors. This represents an efficient pathway towards the development of new therapeutic agents (Kalamkar et al., 2010).

Green Electrolytes for Supercapacitors

Research has also explored azepanium-based ionic liquids as green electrolytes for high-voltage supercapacitors. These studies demonstrate the potential of azepane derivatives in enhancing the performance and safety of energy storage devices (Pohlmann et al., 2015).

Pharmaceutical Significance

Azepane-based motifs have shown a variety of pharmacological properties, making them valuable in drug discovery for treating numerous diseases. Over 20 azepane-based drugs have been approved by the FDA, underscoring their importance in therapeutic applications (Zha et al., 2019).

Safety And Hazards

According to the safety data sheet for a similar compound, “[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol”, it is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

properties

IUPAC Name

1-(6-methylpyrazin-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-8-12-9-11(13-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFKIRZWCYKROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyrazin-2-yl)azepane

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